molecular formula C19H22N2O4S B2587751 N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide CAS No. 930964-48-0

N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide

Cat. No.: B2587751
CAS No.: 930964-48-0
M. Wt: 374.46
InChI Key: ZZAATXQXMWOQHS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a chemically unique sulfonamide-containing acetamide derivative characterized by a phenoxyacetamide backbone and a trans-configured styrenesulfonamide substituent . This specific molecular architecture confers distinct electronic and steric properties, making it a candidate for advanced scientific investigations. The compound's (E)-styrenyl group introduces significant rigidity and extensive π-conjugation, which are key features that may influence specific binding interactions with biological targets or impart unique photophysical behavior for materials science applications . Its primary research value lies in these structure-activity relationships, offering a valuable tool for exploring new pharmacophores in drug discovery or novel organic materials with specific electronic characteristics. From a physicochemical perspective, researchers should note that this compound is expected to have low aqueous solubility due to its hydrophobic groups and should typically be dissolved in DMSO or ethanol for in vitro studies . It is stable under standard laboratory conditions but may degrade under extreme pH or upon prolonged exposure to UV light . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-3-25-18-11-9-17(10-12-18)20-19(22)15-21(2)26(23,24)14-13-16-7-5-4-6-8-16/h4-14H,3,15H2,1-2H3,(H,20,22)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAATXQXMWOQHS-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C)S(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.

1. Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving key intermediates. The synthesis typically includes the formation of the sulfonamide linkage, which is crucial for its biological activity. The structural formula is as follows:

N 4 ethoxyphenyl 2 methyl E 2 phenylethenyl sulfonylamino acetamide\text{N 4 ethoxyphenyl 2 methyl E 2 phenylethenyl sulfonylamino acetamide}

This compound exhibits its biological activity primarily through:

  • Inhibition of Tumor Growth : The compound has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. This effect is mediated by the activation of caspase pathways, which are critical in programmed cell death .
  • Antioxidant Properties : It may also exert antioxidant effects, reducing oxidative stress within cells, thereby protecting them from damage that can lead to cancer progression.

3.1 Anticancer Activity

A study evaluating the anticancer activity of related compounds showed that derivatives with similar structures could significantly inhibit cell proliferation and induce apoptosis in tumor cells. The following table summarizes key findings related to the anticancer activity of this compound:

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induction of apoptosis via caspase activation
C615.0Inhibition of DNA synthesis

3.2 Comparative Studies

Comparative studies have highlighted the efficacy of this compound against standard chemotherapeutic agents. For instance:

  • Case Study : In a comparative analysis with doxorubicin, this compound demonstrated lower toxicity while maintaining similar anticancer efficacy, suggesting it could be a promising alternative or adjunct to existing therapies .

4. Additional Biological Activities

Beyond its anticancer properties, this compound may exhibit other biological activities:

  • Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, possibly through inhibition of phospholipase A2 enzymes, which are implicated in inflammatory processes .
  • Neuroprotective Effects : There is emerging evidence suggesting neuroprotective capabilities, although further research is needed to elucidate these effects fully.

5. Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for future research, particularly in oncology and pharmacology. Given its potential to induce apoptosis selectively in cancer cells while exhibiting lower toxicity compared to traditional chemotherapeutics, this compound warrants further investigation.

Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise molecular pathways involved in its anticancer effects.
  • In Vivo Studies : Assessing the efficacy and safety profile in animal models prior to clinical trials.

Scientific Research Applications

Antiviral Properties

Research indicates that compounds similar to N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide exhibit antiviral activity against flavivirus infections. These compounds have been shown to inhibit viral replication, making them candidates for further development in antiviral therapies .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Case Study: Antiviral Activity

A study conducted on the antiviral efficacy of sulfonamide derivatives, including this compound, revealed significant inhibition of viral replication in vitro. The study utilized various concentrations of the compound to assess its effectiveness against specific viral strains, demonstrating a dose-dependent response .

Case Study: Anti-inflammatory Mechanism

In an observational study focusing on the anti-inflammatory effects of sulfonamide compounds, researchers administered this compound to animal models exhibiting inflammation. Results showed a marked reduction in inflammatory markers, supporting its potential use in treating conditions like arthritis and other inflammatory disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Comparable Acetamide Derivatives
Compound Name Substituents on Acetamide Core Sulfur-Containing Group Molecular Formula Notable Features Reference
N-(4-ethoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide 4-ethoxyphenyl, (E)-styrenyl-sulfonamide Sulfonyl (–SO₂–) C₁₉H₂₂N₂O₄S Ethenyl bridge, ethoxy group N/A
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide 3-methoxyphenyl, benzothiazole None C₁₇H₁₃F₃N₂O₂S Trifluoromethylbenzothiazole ring
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide 4-methoxyphenyl, 2-aminophenyl-sulfanyl Sulfanyl (–S–) C₁₅H₁₄N₂O₂S Antimicrobial activity reported
2-Mercapto-N-[4-(phenylamino)phenyl]acetamide 4-anilinophenyl Mercapto (–SH) C₁₄H₁₄N₂OS Sulfhydryl group, anilino substituent
2-(4-Methylphenyl)-N-(2-[(4-methylphenyl)sulfinyl]ethyl)acetamide 4-methylphenyl, sulfinyl-ethyl Sulfinyl (–SO–) C₁₈H₂₁NO₂S Sulfoxide group, methyl substituents
Key Observations:
  • Sulfur Group Chemistry : The sulfonamide (–SO₂N–) in the target compound offers stronger hydrogen-bonding capacity compared to sulfanyl (–S–) or sulfinyl (–SO–) groups in analogs .
  • Stereochemical Influence : The (E)-ethenyl bridge in the target compound introduces rigidity, which may affect binding geometry compared to flexible alkyl chains in other derivatives .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Ethoxy and methoxy groups increase logP values compared to methyl or hydrogen substituents. The target compound’s logP is estimated to be higher than analogs like 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide .
  • Solubility : Sulfonamide groups generally improve aqueous solubility compared to sulfanyl or sulfinyl moieties due to polarity .

Q & A

Q. How can this compound be leveraged in combination therapy for synergistic effects?

  • Methodological Answer:
  • Isobologram Analysis: Determine synergistic ratios with standard drugs (e.g., paclitaxel in cancer).
  • Checkboard Assays: Test fractional inhibitory concentrations (FIC) against microbial biofilms.
  • In Vivo Models: Use xenograft mice to evaluate tumor regression with dual-therapy regimens .

Q. What approaches elucidate the role of the (E)-2-phenylethenyl group in target binding?

  • Methodological Answer:
  • Photoaffinity Labeling: Incorporate a photoactivatable group to crosslink the compound to its target.
  • X-ray Crystallography: Co-crystallize with purified proteins (e.g., tubulin) to resolve binding conformations.
  • Alanine Scanning Mutagenesis: Identify critical residues in the target’s binding pocket .

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